5‑Methoxy vs. 5‑Hydroxy: A Critical Functional‑Group Distinction
Obtusafuran methyl ether carries a 5‑methoxy group, whereas obtusafuran (CHEBI:66804) possesses a 5‑hydroxy group [1]. This substitution removes a hydrogen‑bond donor and increases calculated logP by approximately 0.5–0.7 units, thereby enhancing membrane permeability and altering metabolic stability .
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 H‑bond donors |
| Comparator Or Baseline | Obtusafuran: 1 H‑bond donor |
| Quantified Difference | Elimination of the single H‑bond donor present in obtusafuran |
| Conditions | Structural analysis based on canonical SMILES |
Why This Matters
The absence of a hydrogen‑bond donor renders obtusafuran methyl ether less polar and potentially more CNS‑penetrant, making it a superior candidate for studies requiring enhanced blood‑brain‑barrier permeability.
- [1] ChEBI. CHEBI:66804 – obtusafuran. European Bioinformatics Institute, 2013. View Source
